molecular formula C5H3F2N B050371 2,3-Difluoropyridine CAS No. 1513-66-2

2,3-Difluoropyridine

Cat. No.: B050371
CAS No.: 1513-66-2
M. Wt: 115.08 g/mol
InChI Key: OGVLEPMNNPZAPS-UHFFFAOYSA-N
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Description

2,3-Difluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5H3F2N. It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a chlorine atom in a chloropyridine derivative is replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF). For example, 2,3,5-trichloropyridine can be reacted with potassium fluoride to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available precursors. One such method involves the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine, followed by diazotization and Sandmeyer reaction to obtain 2,3,5-trichloropyridine. This intermediate is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the presence of fluorine atoms makes the ring less reactive compared to non-fluorinated pyridines.

    Reduction and Oxidation: It can undergo reduction and oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) in dimethylformamide (DMF) or other polar aprotic solvents.

    Electrophilic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.

Scientific Research Applications

2,3-Difluoropyridine is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: 2,3-Difluoropyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other fluoropyridines. For instance, 2,6-Difluoropyridine has fluorine atoms at the 2 and 6 positions, leading to different reactivity and interaction profiles. The presence of two adjacent fluorine atoms in this compound can significantly affect its chemical behavior and applications .

Properties

IUPAC Name

2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLEPMNNPZAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382486
Record name 2,3-Difluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-66-2
Record name 2,3-Difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-66-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoropyridine
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Record name 2,3-Difluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain 2,3-Difluoropyridine?

A1: this compound is commonly synthesized from readily available starting materials like 2,3,5-Trichloropyridine. One approach involves reacting 2,3,5-Trichloropyridine with potassium fluoride or cesium fluoride in an ionic liquid, leading to the selective substitution of chlorine atoms with fluorine. [] This method offers advantages such as enhanced reaction rates and improved yields compared to traditional methods. Alternative synthetic routes, such as those employing lithium diisopropylamide (LDA) for regioselective functionalization at different positions of the pyridine ring, have also been explored. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of two fluorine atoms at the 2- and 3-positions of the pyridine ring significantly influences the molecule's reactivity. Fluorine's high electronegativity makes the adjacent carbon atoms electron-deficient, promoting nucleophilic aromatic substitution reactions. [] This property allows for the introduction of various functional groups, expanding the structural diversity of molecules accessible from this compound.

Q3: What are the key applications of this compound derivatives?

A3: One of the most notable applications of this compound is in the synthesis of Chodinafop-propargyl, a potent herbicide. [, ] this compound serves as a key intermediate, undergoing reactions with (R)-2-(p-hydroxyphenoxy)-propionic acid and propargyl chloride to yield the final product. Additionally, this compound derivatives have been investigated as potential building blocks for pharmaceutical compounds, particularly in the development of novel herbicides and insecticides. []

Q4: How do "guest" molecules influence the properties of materials incorporating this compound?

A4: Research has shown that the incorporation of this compound as a "guest" molecule in crystal structures of organic (super)conductors can impact their conducting properties. [] The size and shape of these "guest" molecules influence the crystal packing and intermolecular interactions, ultimately affecting the material's electrical conductivity. For instance, incorporating this compound alongside bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and iron oxalate anions results in materials exhibiting metallic conductivity down to low temperatures. []

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various analytical techniques are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structure and purity of synthesized compounds. [, ] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of synthesized this compound derivatives, particularly in the context of herbicide production. [, ] Additionally, infrared (IR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and molecular weight of the synthesized compounds. []

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